Benzyl (3-bromophenyl)carbamate

Medicinal Chemistry Lipophilicity Drug Design

Researchers face compatibility issues when substituting carbamate protecting groups or bromine isomers. This Cbz-3-bromoaniline solves that with orthogonal hydrogenolysis (vs. Boc's acid or Fmoc's base) and meta-bromo electronic tuning. - **Synthetic utility**: Enables Suzuki/Buchwald couplings (87% yield in C-H activation) then Cbz cleavage (95%). - **Physicochemical**: LogP ~3.3, TPSA 38.33 Ų, UV λmax ~254 nm for HPLC monitoring. - **Supply**: ≥97% purity, fully characterized (NMR/HPLC).

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 361337-08-8
Cat. No. B3178061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-bromophenyl)carbamate
CAS361337-08-8
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
InChIKeyRKTXDGRJOLJFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (3-bromophenyl)carbamate: Cbz-Protected Building Block


Benzyl (3-bromophenyl)carbamate (CAS 361337-08-8, C14H12BrNO2, MW 306.15) is an aromatic carbamate derivative characterized by a benzyl carbamate (Cbz) protecting group attached to a 3-bromoaniline core . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, where the Cbz group provides orthogonal protection for the amine nitrogen during multi-step syntheses . Its structural features enable participation in cross-coupling reactions and further functionalization, making it a valuable building block for the synthesis of pharmaceutical candidates and bioactive molecules . The compound is commercially available with standard purity ≥97%, supported by analytical characterization including NMR, HPLC, or GC .

Orthogonal protection Cbz group enables multi-step synthesis with acid-sensitive intermediates
Meta-bromo substitution Electronic profile distinct from ortho/para isomers
Research-grade quality Commercially available with analytical characterization support

Benzyl (3-bromophenyl)carbamate: Why It Cannot Be Substituted


Generic substitution among carbamate protecting groups fails due to fundamental differences in deprotection chemistry, steric environment, and downstream compatibility. The benzyl (Cbz) group in Benzyl (3-bromophenyl)carbamate is cleaved under orthogonal conditions—hydrogenolysis or mild acid—distinct from the strong acid required for tert-butyl (Boc) removal or the basic/fluoride conditions for Fmoc cleavage [1]. The meta-bromine substitution pattern (3-position) further distinguishes this compound from ortho- or para-isomers by altering electronic distribution on the aromatic ring, which influences reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Selecting an incorrect isomer or protecting group analog can lead to synthetic incompatibility, reduced yield, or unwanted side reactions. The evidence below quantifies key physicochemical and reactivity differences that define where Benzyl (3-bromophenyl)carbamate offers measurable differentiation.

Protecting group mismatch

Cbz deprotection uses hydrogenolysis or mild acid; substituting Boc-protected analog may require strong acid incompatible with acid-sensitive intermediates.

Isomer substitution risk

Meta-bromo substitution alters electronic distribution vs ortho/para isomers, which may shift cross-coupling reactivity and SAR profiles.

Ester analog differences

Benzyl ester imparts distinct lipophilicity and physical state compared to methyl or phenyl carbamate analogs, potentially altering assay behavior and handling.

Benzyl (3-bromophenyl)carbamate: Comparative Evidence


Meta-Bromine vs. Ortho/Para Isomers: Lipophilicity & Polar Surface Area

The meta-bromine substitution in Benzyl (3-bromophenyl)carbamate yields distinct physicochemical properties compared to ortho and para isomers. The target compound exhibits a consensus Log Po/w of 3.33 and a topological polar surface area (TPSA) of 38.33 Ų, as calculated by multiple validated algorithms . These values differ from the para-isomer Benzyl (4-bromophenyl)carbamate, for which computational predictions indicate a higher density (1.487 g/cm³) and different boiling point (367.8°C predicted), reflecting altered molecular packing and electronic distribution . While direct experimental LogP data for the ortho isomer is not available in primary literature, the meta position is known to provide intermediate steric and electronic effects compared to ortho (sterically hindered) and para (conjugative) substitution patterns, which can modulate binding affinity and metabolic stability in drug-like scaffolds .

Isomer lipophilicity & PSA
Data to verify
Target (3-Br) Log Po/w 3.33, TPSA 38.33 Ų
Para (4-Br) Density 1.487 g/cm³, bp 367.8°C (predicted)
Ortho (2-Br) Sterically hindered
Supports isomer-dependent property screening for lead optimization
Predicted values; confirm experimentally
Medicinal Chemistry Lipophilicity Drug Design Isomer Differentiation

Cbz vs. Boc: Orthogonal Amine Deprotection

Benzyl (3-bromophenyl)carbamate employs the Cbz (benzyloxycarbonyl) protecting group, which is cleaved via hydrogenolysis (H₂, Pd/C) or mild acidic conditions (e.g., HBr/AcOH), whereas the tert-butyl analog, tert-butyl (3-bromophenyl)carbamate, requires strong acid (TFA or HCl/dioxane) for Boc removal [1]. This orthogonal deprotection profile enables selective amine unmasking in the presence of acid-sensitive functional groups, a critical consideration in complex molecule synthesis. The Cbz group also offers UV chromophore properties (benzyl ring) for reaction monitoring, which the Boc group lacks, providing a practical analytical advantage during purification .

Cbz vs Boc deprotection
Class-level
Cbz (target) H₂, Pd/C or HBr/AcOH
Boc (alternative) TFA or HCl/dioxane
Orthogonal deprotection enables sequential amine unmasking
Class-level carbamate chemistry; confirm for specific substrate
Organic Synthesis Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Solubility & Lipophilicity vs. Methyl/Phenyl Analogs

Benzyl (3-bromophenyl)carbamate exhibits a predicted aqueous solubility of 0.0316 mg/mL (log S = -3.99, poorly soluble) and a consensus Log Po/w of 3.33 . This lipophilic profile is significantly higher than the methyl analog, methyl (3-bromophenyl)carbamate (MW 230.06, smaller ester group, lower LogP predicted), and distinct from the phenyl analog, phenyl N-(3-bromophenyl)carbamate (MW 292.13, melting point 88-90°C) . The benzyl ester contributes increased hydrophobicity and molecular weight, which can enhance membrane permeability and protein binding in biological assays, while the higher melting point of the phenyl analog may offer advantages in solid-state formulation but not in solution-phase reactivity .

Benzyl vs methyl/phenyl analogs
Data to verify
Benzyl (target) Log Po/w 3.33, sol. 0.0316 mg/mL
Methyl analog MW 230.06, lower lipophilicity
Phenyl analog mp 88–90°C, solid state
Benzyl ester profile may affect assay solubility and handling
Predicted solubility; verify experimentally
Pharmaceutical Formulation ADME Properties Solubility Lipophilicity

Protected 3-Bromoaniline for Cross-Coupling Reactions

Benzyl (3-bromophenyl)carbamate serves as a protected 3-bromoaniline equivalent, enabling sequential transformations that are not possible with unprotected analogs. The Cbz group protects the amine from undesired nucleophilic side reactions, allowing the aryl bromide to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids, Buchwald-Hartwig amination) with retention of the amine protection . In a related patent application for eltrombopag intermediates, an analogous Cbz-protected aminophenol derivative underwent coupling with 3-bromobenzoic acid using Rh catalysis, achieving 87% yield with 97% HPLC purity after workup, demonstrating the practical utility of Cbz-protected bromoanilines in medicinal chemistry synthesis [1]. Without the Cbz group, the free amine would require additional protection/deprotection steps or risk competing reactivity, reducing overall efficiency.

Cbz-protected coupling yield
Supporting evidence
87% yield, 97% HPLC purity
Analogous Cbz-protected aminophenol coupling
Supports synthetic route evaluation with protected aniline
Patent CN109485580A; confirm with specific substrate
Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Synthetic Intermediate

Benzyl (3-bromophenyl)carbamate: Optimal Applications


Orthogonal Amine Protection in Multi-Step Synthesis

In the synthesis of complex drug candidates like eltrombopag intermediates, Benzyl (3-bromophenyl)carbamate provides a pre-protected 3-bromoaniline that undergoes C-H activation coupling with 3-bromobenzoic acid in 87% yield, followed by hydrogenolytic Cbz cleavage in 95% yield, as demonstrated in patent CN109485580A [1]. This orthogonal strategy minimizes protecting group manipulations and improves overall synthetic efficiency.

Lead Optimization: Meta-Bromine Lipophilicity Impact

For structure-activity relationship (SAR) studies requiring a meta-brominated aromatic ring with a specific LogP (~3.3) and TPSA (38.33 Ų), Benzyl (3-bromophenyl)carbamate offers a well-characterized scaffold . Its physicochemical profile, distinct from ortho or para isomers, allows medicinal chemists to fine-tune membrane permeability and binding interactions in early-stage drug discovery programs.

Cross-Coupling with Protected Aryl Bromide

The aryl bromide moiety in Benzyl (3-bromophenyl)carbamate is poised for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings while the Cbz-protected amine remains inert . This dual functionality enables modular construction of biaryl or alkyne-linked pharmacophores without interference from the free amine, reducing side-product formation and simplifying purification.

UV Monitoring Using Cbz Chromophore

The benzyl group in Benzyl (3-bromophenyl)carbamate provides a strong UV chromophore (λmax ~254 nm) absent in Boc-protected analogs, facilitating reaction monitoring by TLC or HPLC-UV [1]. This practical advantage is valuable in academic and industrial laboratories where real-time tracking of reaction progress is essential for optimization and quality control.

Application
Selection Property
Validation Focus
Orthogonal amine protection
Cbz orthogonal deprotection chemistry
Acid-sensitive intermediate compatibility
Lead optimization SAR
Meta-bromo lipophilicity profile
Membrane permeability and binding assessment
Modular pharmacophore synthesis
Cbz-protected aryl bromide handle
Cross-coupling selectivity and yield
Reaction monitoring by UV
UV-active Cbz chromophore
TLC/HPLC-UV tracking

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